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Compound of Interest

Compound Name: Terpinyl formate

Cat. No.: B1604867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for terpinyl
formate, a common fragrance and flavoring agent. The information presented herein is

intended to assist researchers, scientists, and drug development professionals in the

identification, characterization, and quality control of this compound. This document details

quantitative spectroscopic data, experimental protocols for data acquisition, and a logical

workflow for spectroscopic analysis.

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for terpinyl formate, facilitating

easy comparison and reference.

Table 1: ¹H NMR Spectroscopic Data for Terpinyl
Formate
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Chemical Shift (δ) ppm Multiplicity Assignment

~8.0 s H-C=O (formate)

~5.4 br s C=C-H

~2.0 - 2.2 m CH₂ and CH

~1.65 s CH₃-C=C

~1.4 s (CH₃)₂-C-O

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency. The data presented is a general representation.

Table 2: ¹³C NMR Spectroscopic Data for Terpinyl
Formate

Chemical Shift (δ) ppm Assignment

~161.0 C=O (formate)

~134.0 C=CH

~120.0 C=CH

~82.0 C-(CH₃)₂

~40.0 - 20.0 CH, CH₂, CH₃

Note: The chemical shifts are approximate and can be influenced by experimental conditions.

Table 3: Infrared (IR) Spectroscopic Data for Terpinyl
Formate
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Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Strong C-H stretching (alkane)

~1725 Strong C=O stretching (ester, formate)

~1160 Strong C-O stretching (ester, formate)

~1640 Medium C=C stretching (alkene)

Table 4: Mass Spectrometry (MS) Data for Terpinyl
Formate

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

136 ~55
[M - HCOOH]⁺ (Loss of formic

acid)

121 100
[C₉H₁₃]⁺ (Loss of formic acid

and methyl group)

93 ~72
[C₇H₉]⁺ (Terpinolene-like

fragment)

41 ~25 [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H and ¹³C NMR Spectroscopy Protocol

Sample Preparation: A solution of terpinyl formate (approximately 5-10 mg) is prepared in a

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
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Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is

used.

¹H NMR Data Acquisition:

Pulse Sequence: A standard single-pulse sequence is employed.

Acquisition Parameters:

Number of scans: 16-32 (to achieve adequate signal-to-noise ratio).

Relaxation delay: 1-2 seconds.

Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0-10 ppm).

¹³C NMR Data Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum.

Acquisition Parameters:

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Spectral width: Appropriate for carbon signals (e.g., 0-200 ppm).

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and referencing to the internal standard (TMS) or the residual

solvent peak.

Infrared (IR) Spectroscopy
2.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Sample Preparation: For a liquid sample like terpinyl formate, the analysis is typically

performed using the "neat" technique. A thin film of the liquid is placed between two salt
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plates (e.g., NaCl or KBr), which are transparent to IR radiation.[1]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded first.

The sample is then placed between the plates, and the sample spectrum is acquired.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral

range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
2.3.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation: A dilute solution of terpinyl formate is prepared in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

The GC is equipped with a suitable capillary column (e.g., HP-5MS).

Gas Chromatography (GC) Conditions:

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: An initial temperature of ~60 °C is held for a few minutes,

followed by a ramp up to ~240 °C at a rate of 5-10 °C/min.

Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[1]

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

Scan Range: m/z 40-400.

Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time

of terpinyl formate. The mass spectrum corresponding to this peak is then examined to

identify the molecular ion peak and the fragmentation pattern. This pattern is compared with

spectral libraries (e.g., NIST) for confirmation. The fragmentation pattern provides valuable

information about the structure of the molecule.[1]

Workflow for Spectroscopic Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a compound like terpinyl formate.
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Caption: Workflow for the spectroscopic analysis of terpinyl formate.

This comprehensive guide provides foundational spectroscopic data and methodologies for the

analysis of terpinyl formate. Researchers can utilize this information for compound

identification, purity assessment, and as a basis for further studies in drug development and

related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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